3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSRNVDWILECJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives involves the (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Regioselective Synthesis: Another method involves the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine.
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). recent advancements have focused on developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of isoxazole rings can lead to the formation of amines or other reduced derivatives.
Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Isoxazole derivatives with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that derivatives of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide exhibit properties that can inhibit the mitotic checkpoint, which is crucial for cell division. This characteristic positions these compounds as potential treatments for various cancers, including hematological malignancies and solid tumors. Specifically, studies have shown that these compounds can effectively target and inhibit the spindle assembly checkpoint, thereby preventing uncontrolled cell growth and proliferation associated with cancer cells .
1.2 Inhibition of Angiogenesis
Compounds similar to 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide have been investigated for their ability to inhibit angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure a blood supply for growth and metastasis. The inhibition of this pathway can be significant in developing therapies for cancer and other diseases characterized by excessive angiogenesis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is critical for optimizing its efficacy and reducing potential side effects. Research has demonstrated that modifications to the oxazole ring and the carboxamide group can significantly affect biological activity. For instance, variations in the substituents on the oxazole ring have been shown to enhance potency against specific cancer cell lines .
Formulation Development
3.1 Drug Delivery Systems
The compound's lipophilicity and molecular weight suggest it could be effectively incorporated into various drug delivery systems. Nanoparticle formulations have been explored to enhance the bioavailability and targeted delivery of this compound to tumor sites. These formulations aim to improve therapeutic outcomes while minimizing systemic toxicity .
3.2 Combination Therapies
There is ongoing research into the use of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide in combination with other chemotherapeutic agents. Preliminary studies indicate that this compound may enhance the efficacy of existing treatments by overcoming drug resistance mechanisms commonly observed in cancer therapies .
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide against various cancer cell lines, including breast and lung cancer models. Results indicated a significant reduction in cell viability at micromolar concentrations compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: In Vivo Tumor Growth Inhibition
In vivo studies using murine models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to untreated controls. Histological analysis revealed reduced angiogenesis within treated tumors, supporting its role as an antiangiogenic agent .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key structural analogs, their substituents, molecular properties, and observed activities:
Key Observations:
The triazolopyridine moiety introduces planar aromaticity, which may favor interactions with enzyme active sites (e.g., FAD-dependent oxidoreductases as in ).
Thiazole-Imine Derivatives ():
- Replacement of oxazole with thiazole and addition of a propenyl group (shared with the target compound) resulted in antihypertensive activity via angiotensin II receptor antagonism . This suggests the target compound’s propenyl group could similarly contribute to cardiovascular activity.
Cycloheptapyrimidine Substituent ():
- The bulky cycloheptapyrimidine group increases molecular weight and lipophilicity, likely affecting membrane permeability and bioavailability compared to the target compound’s simpler propenyl chain.
- The benzyl group enhances aromatic stacking interactions, which may improve binding to hydrophobic pockets in proteins. However, the absence of an aliphatic chain (unlike the target compound) reduces conformational flexibility.
The cyclohexyl group adds stereochemical complexity, which could influence pharmacokinetics.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: Compounds with aromatic or polycyclic substituents (e.g., cycloheptapyrimidine in , benzyl in ) exhibit higher logP values, favoring membrane permeability but risking solubility issues. The target compound’s propenyl group balances hydrophobicity and flexibility.
- Metabolic Stability: Fluorinated analogs (e.g., ) resist oxidative degradation, whereas propenyl-containing compounds (e.g., ) may undergo allylic oxidation, requiring structural optimization.
- Binding Affinity: Thiazole-imine derivatives () demonstrate that propenyl groups can enhance receptor interactions, likely via van der Waals forces and conformational adaptability.
Biological Activity
3,5-Dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is a compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide can be described with the following features:
- Molecular Formula : CHNO
- Molecular Weight : 192.22 g/mol
- IUPAC Name : 3,5-Dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
This compound exhibits a distinctive oxazole ring which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide. A notable study evaluated various oxazoles for their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with similar structures demonstrated significant inhibitory effects on cancer cell proliferation.
Table 1: Cytotoxic Activity of Oxazole Derivatives
| Compound Name | Cell Line Tested | CC50 (µM) |
|---|---|---|
| 3g (Related Oxazole) | HT29 (Colorectal Cancer) | 58.4 |
| 3e (Related Oxazole) | HT29 | 129.4 |
| Cisplatin | HT29 | 47.17 |
| 5-Fluorouracil | HT29 | 381.16 |
The compound 3g was particularly effective against the HT29 cell line with a CC50 value of 58.4 µM , indicating its potential as a promising candidate for colorectal cancer treatment .
The mechanisms through which oxazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit various kinases involved in cancer progression, such as Aurora A kinase and Janus kinases (JAKs), which play crucial roles in cell signaling and proliferation.
- Induction of Apoptosis : Oxazoles have been shown to activate the caspase cascade, leading to programmed cell death in malignant cells.
- Inhibition of Angiogenesis : Certain derivatives inhibit the formation of new blood vessels that tumors need for growth, further limiting their proliferation.
Study on Anticancer Activity
A comprehensive study published in Journal of Medicinal Chemistry evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their anticancer activity. The results indicated that these compounds not only exhibited cytotoxicity but also had lower toxicity against normal human cells compared to standard chemotherapeutics like cisplatin and fluorouracil .
Q & A
Q. What are the established synthetic methodologies for 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide, and how are reaction conditions optimized?
The compound can be synthesized via carboxamide coupling reactions using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). A typical procedure involves stirring intermediates with triethylamine in DMF, followed by purification via preparative thin-layer chromatography and recrystallization (e.g., ethanol). Yield optimization requires monitoring reaction progress with TLC and adjusting stoichiometry, solvent polarity, or temperature .
Q. How is X-ray crystallography employed to confirm the structural integrity of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals. For example, fragment screening studies on similar oxazole derivatives used synchrotron radiation and SHELXC/D/E pipelines for phase determination and structure validation .
Advanced Research Questions
Q. How can computational docking studies guide the identification of biological targets for this compound, and what are the limitations?
Molecular docking against targets like angiotensin II receptor (PDB ID: 3R8A) involves energy minimization with scoring functions (e.g., AutoDock Vina). Key interactions include hydrogen bonding with imino groups and π-π stacking of aromatic moieties. However, discrepancies between docking scores (e.g., negative Gibbs free energy values) and experimental bioactivity (e.g., IC50) may arise due to solvation effects or protein flexibility. Cross-validation with in vitro assays (e.g., radioligand binding) is critical .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data for this compound?
Case studies on analogous thiazol-imines demonstrated that false positives in docking can be addressed by:
- Dynamic simulations : MD simulations to assess binding stability over time.
- Pharmacological profiling : In vivo evaluation of cardiovascular effects (e.g., blood pressure modulation in rodent models).
- Structural analogs : Testing derivatives with modified substituents (e.g., 4-methoxyphenyl vs. 4-bromophenyl) to validate structure-activity relationships (SAR) .
Q. How can crystallographic fragment screening improve the understanding of this compound’s interactions with enzymes like FAD-dependent oxidoreductases?
High-throughput fragment screening (e.g., with Chaetomium thermophilum oxidoreductase) identifies binding pockets and catalytic residues. For example, electron density maps from co-crystallized fragments (resolution ≤1.8 Å) reveal interactions between the oxazole ring and FAD’s isoalloxazine moiety. Competitive inhibition assays (e.g., NADPH oxidation rates) further quantify binding affinities .
Q. What methodologies enhance the compound’s solubility and stability in biological assays?
- Co-solvent systems : DMSO-water mixtures (≤0.1% DMSO) for in vitro assays.
- Prodrug design : Introducing hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability.
- Lyophilization : For long-term storage, optimize freeze-drying conditions (pH, cryoprotectants) to prevent aggregation .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., DMF purity, inert atmosphere) to ensure synthetic consistency.
- Statistical Validation : Use ANOVA or Student’s t-test for pharmacological data, with p < 0.05 as significance threshold.
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
